molecular formula C15H17N5O B8082780 (6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one

(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B8082780
M. Wt: 283.33 g/mol
InChI Key: XPHBZJQJIHQPIR-XFXZXTDPSA-N
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Description

2,2-Dimethylcyclopropanecarboxylate . This compound is a cyclopropane derivative, characterized by its unique three-membered ring structure with two methyl groups attached to the second carbon and a carboxylate group attached to the first carbon. This structure imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylpropanoic acid with a halogenating agent, followed by cyclization. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethylcyclopropanecarboxylate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropanecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethylcyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Dimethylcyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Similar structure but lacks the two methyl groups.

    2,2-Dimethylpropanoic acid: Similar structure but lacks the cyclopropane ring.

    Cyclopropylmethyl ketone: Contains a cyclopropane ring but with different functional groups.

Uniqueness

2,2-Dimethylcyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a carboxylate group, along with the presence of two methyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,19H,1-3H3,(H2,16,17,18)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHBZJQJIHQPIR-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=C3C=CC=CC3=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C2=NC=NC(=C2/C(=C/3\C=CC=CC3=O)/N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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